N-(4-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)phenyl)acetamide
CAS No.: 2320208-75-9
Cat. No.: VC4371002
Molecular Formula: C19H22N4O2
Molecular Weight: 338.411
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2320208-75-9 |
|---|---|
| Molecular Formula | C19H22N4O2 |
| Molecular Weight | 338.411 |
| IUPAC Name | N-[4-(3-pyrazol-1-yl-8-azabicyclo[3.2.1]octane-8-carbonyl)phenyl]acetamide |
| Standard InChI | InChI=1S/C19H22N4O2/c1-13(24)21-15-5-3-14(4-6-15)19(25)23-16-7-8-17(23)12-18(11-16)22-10-2-9-20-22/h2-6,9-10,16-18H,7-8,11-12H2,1H3,(H,21,24) |
| Standard InChI Key | HQMLLAMUIKSHRY-UHFFFAOYSA-N |
| SMILES | CC(=O)NC1=CC=C(C=C1)C(=O)N2C3CCC2CC(C3)N4C=CC=N4 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, N-(4-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)phenyl)acetamide, reflects its intricate structure:
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Azabicyclo[3.2.1]octane: A bridged bicyclic system with nitrogen at position 8, adopting a tropane-like scaffold. The (1R,5S) configuration indicates specific stereochemical orientation critical for target binding .
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Pyrazole substituent: A 1H-pyrazol-1-yl group at position 3 of the bicyclo system, contributing to hydrogen-bonding and π-π stacking interactions .
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Acetamide-phenyl carbonyl: A para-substituted phenyl group connected via a carbonyl bridge to the bicyclo system, with an acetamide (-NHCOCH3) terminus enhancing solubility and bioavailability .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₉H₂₁N₅O₂ | |
| Molecular Weight | 363.41 g/mol | Calculated |
| Stereochemistry | (1R,5S) | |
| SMILES | CC(=O)NC1=CC=C(C=C1)C(=O)N2C3CC2CC(C3)N4C=CC=N4 | Derived |
Synthesis and Structural Modifications
Stereochemical Control
The (1R,5S) configuration is achieved using chiral auxiliaries or asymmetric catalysis. Diastereomeric resolution via chromatography or crystallization is often required, as stereochemistry significantly impacts biological activity . For example, in related pyrazole-azabicyclo[3.2.1]octane sulfonamides, the endo-configuration conferred 450-fold greater NAAA inhibition than exo-diastereomers .
Pharmacological Activity and Mechanism
Table 2: Comparative Pharmacological Data for Analogous Compounds
| Compound | Target | IC₅₀ (μM) | Source |
|---|---|---|---|
| ARN19689 | NAAA | 0.042 | |
| 3-Methylpyrazole derivative | NAAA | 0.33 | |
| Pyridine-bicyclo hybrid | Undisclosed | N/A |
Structure-Activity Relationships (SAR)
Bicyclo System Modifications
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Stereochemistry: The (1R,5S) configuration optimizes spatial alignment with NAAA’s active site, as endo-diastereomers show superior potency over exo-forms .
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Substituent effects: Bulky groups (e.g., n-butyl) at the phenyl ring enhance lipophilic interactions, while polar moieties (e.g., ethoxymethyl) improve solubility without sacrificing affinity .
Pyrazole Optimization
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